2,8-Diazaspiro[4.5]decane-8-carboxylic acid,1,3-dioxo-2-(phenylmethyl)-,1,1-dimethylethyl ester
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Overview
Description
2,8-Diazaspiro[4.5]decane-8-carboxylic acid,1,3-dioxo-2-(phenylmethyl)-,1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[45]decane-8-carboxylic acid,1,3-dioxo-2-(phenylmethyl)-,1,1-dimethylethyl ester typically involves multi-step organic reactionsCommon reagents used in the synthesis include amines, carboxylic acids, and esters, under conditions such as reflux, catalysis, and solvent-mediated reactions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decane-8-carboxylic acid,1,3-dioxo-2-(phenylmethyl)-,1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2,8-Diazaspiro[4.5]decane-8-carboxylic acid,1,3-dioxo-2-(phenylmethyl)-,1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decane-8-carboxylic acid,1,3-dioxo-2-(phenylmethyl)-,1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione .
Uniqueness
2,8-Diazaspiro[4.5]decane-8-carboxylic acid,1,3-dioxo-2-(phenylmethyl)-,1,1-dimethylethyl ester is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H28N2O4 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
tert-butyl 2-benzyl-1,3-dioxo-2,8-diazaspiro[5.5]undecane-8-carboxylate |
InChI |
InChI=1S/C21H28N2O4/c1-20(2,3)27-19(26)22-13-7-11-21(15-22)12-10-17(24)23(18(21)25)14-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3 |
InChI Key |
GTCMGUPGYNHDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC(=O)N(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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